

NOX2-IN-2 diTFA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: NOX2-IN-2 diTFA

Cat. No.: B15576328

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For Researchers, Scientists, and Drug Development Professionals

Introduction

NOX2-IN-2 diTFA has emerged as a potent and selective inhibitor of NADPH Oxidase 2 (NOX2), a critical enzyme implicated in a myriad of physiological and pathological processes. This technical guide provides an in-depth overview of **NOX2-IN-2 diTFA**, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in research and drug development.

NOX2 is a multi-subunit enzyme complex responsible for the regulated production of reactive oxygen species (ROS), primarily superoxide (O_2^-). While essential for host defense against pathogens, dysregulated NOX2 activity contributes to oxidative stress and the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions.[1] The development of selective NOX2 inhibitors like **NOX2-IN-2 diTFA** presents a promising therapeutic strategy to mitigate the detrimental effects of excessive ROS production.

Mechanism of Action

NOX2-IN-2 diTFA functions as a potent inhibitor by specifically targeting the protein-protein interaction between the cytosolic subunit p47phox and the transmembrane subunit p22phox.[2][3][4][5][6][7] This interaction is a crucial step in the assembly and activation of the NOX2 enzyme complex. By disrupting the binding of p47phox to p22phox, **NOX2-IN-2 diTFA** prevents

the translocation of the cytosolic regulatory subunits (p47phox, p67phox, and p40phox) to the membrane-bound catalytic core (gp91phox/NOX2 and p22phox), thereby inhibiting the production of superoxide.

Quantitative Data

Currently, publicly available quantitative data for **NOX2-IN-2 diTFA** is limited. The primary reported value is its high binding affinity for its target.

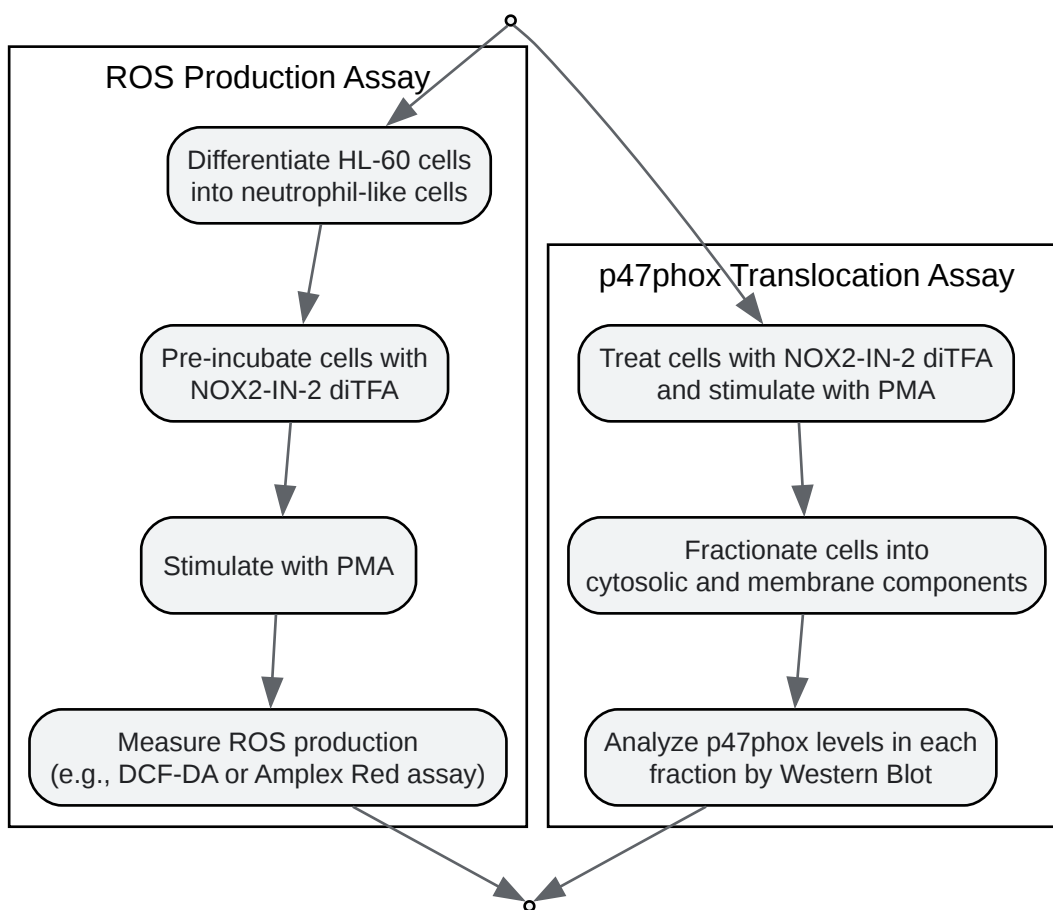
Parameter	Value	Reference
Ki (for p47phox-p22phox interaction)	0.24 μ M	[2][3][4][5][6][7]

Note: While **NOX2-IN-2 diTFA** is described as a "selective" inhibitor, specific quantitative data (e.g., IC₅₀ values) demonstrating its selectivity against other NOX isoforms (NOX1, NOX3, NOX4, NOX5) are not currently available in the public domain. Researchers are advised to perform their own selectivity profiling to validate its specificity for their experimental system. Furthermore, no in vivo efficacy or pharmacokinetic data for **NOX2-IN-2 diTFA** has been publicly reported to date.

Signaling Pathways and Experimental Workflows

NOX2 Activation Signaling Pathway

The activation of the NOX2 enzyme complex is a multi-step process initiated by various stimuli, leading to the assembly of its cytosolic and membrane-bound components.



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